Isopentadecyl methacrylate
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Overview
Description
Isopentadecyl methacrylate, also known as 13-methyltetradecyl 2-methylprop-2-enoate, is an organic compound with the molecular formula C19H36O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and is often utilized in applications requiring water-resistant materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopentadecyl methacrylate can be synthesized through esterification reactions involving methacrylic acid and isopentadecyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reactants and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Isopentadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators such as azobisisobutyronitrile (AIBN) to form polymethacrylate polymers.
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form methacrylic acid and isopentadecyl alcohol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Free radical initiators like AIBN, conducted under inert atmosphere (e.g., nitrogen) at elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, conducted under reflux conditions.
Major Products Formed
Polymerization: Polymethacrylate polymers.
Hydrolysis: Methacrylic acid and isopentadecyl alcohol.
Transesterification: Various methacrylate esters depending on the alcohol used.
Scientific Research Applications
Isopentadecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of hydrophobic coatings for medical implants and prosthetics.
Industry: Applied in the production of water-resistant coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of isopentadecyl methacrylate primarily involves its ability to polymerize and form hydrophobic polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit hydrophobic properties due to the presence of the long alkyl chain (isopentadecyl group), making them suitable for applications requiring water resistance .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A widely used methacrylate ester with a shorter alkyl chain.
Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group instead of a methyl group.
Butyl methacrylate: Contains a butyl group, offering different hydrophobic properties compared to isopentadecyl methacrylate.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts superior hydrophobic properties compared to shorter-chain methacrylate esters. This makes it particularly valuable in applications requiring enhanced water resistance and durability .
Properties
CAS No. |
94247-08-2 |
---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
13-methyltetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-21-19(20)18(3)4/h17H,3,5-16H2,1-2,4H3 |
InChI Key |
IADHOSOWVPXCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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